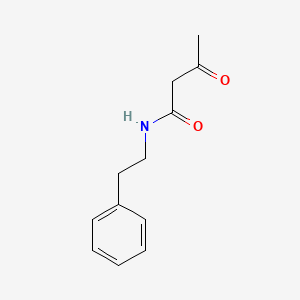

3-oxo-N-(2-phenylethyl)butanamide

Description

Significance of Butanamide Derivatives in Medicinal Chemistry Research

Butanamide derivatives represent a significant class of compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities. These activities include anti-inflammatory, antibacterial, and antitumor properties. nih.govnih.govmdpi.com For instance, certain butanamide derivatives have been investigated as dual inhibitors of cyclooxygenase and 5-lipoxygenase, pathways crucial to the inflammatory response. nih.gov Others have shown potential as antibacterial agents against resistant pathogens. nih.gov The adaptability of the butanamide core allows for structural modifications that can fine-tune its therapeutic properties, making it a valuable scaffold in the development of new drugs.

The exploration of butanamide derivatives extends to their role as inhibitors of enzymes like matrix metalloproteinases (MMPs), which are involved in cancer progression. mdpi.com The ability to synthesize and modify these derivatives provides a pathway to develop targeted therapies for a range of diseases.

Overview of 2-Phenethylamine Moiety in Bioactive Compounds

The 2-phenethylamine moiety is a structural motif of immense importance in medicinal chemistry, found in a wide array of naturally occurring and synthetic bioactive compounds. nih.govnih.gov This structural unit is a key component of endogenous catecholamines such as dopamine, norepinephrine, and epinephrine, which are vital for various physiological processes. nih.gov The 2-phenethylamine scaffold is also present in numerous psychoactive substances, highlighting its ability to interact with central nervous system targets. wikipedia.orgtaylorandfrancis.com

The pharmacological versatility of phenethylamine (B48288) derivatives is extensive, with compounds exhibiting activities as central nervous system stimulants, antidepressants, and appetite suppressants. wikipedia.org Many of these effects are mediated through the modulation of monoamine neurotransmitter systems. wikipedia.orgbiomolther.orgnih.gov The conformational flexibility of the 2-phenethylamine moiety, particularly the rotation around the Cα-Cβ bond, is a critical determinant of its biological activity and interaction with target receptors. digitellinc.com

Contextualization of 3-oxo-N-(2-phenylethyl)butanamide within Ketone-Amide Hybrid Structures

The compound this compound integrates two key functional groups: a ketone and an amide. This combination places it within the class of ketone-amide hybrid structures. The ketone group is characterized by a carbonyl group bonded to two other carbon atoms, while the amide group consists of a carbonyl group linked to a nitrogen atom. youtube.com

In medicinal chemistry, the α-ketoamide moiety, a structure related to the β-ketoamide present in this compound, is considered a "privileged structure." acs.orgnih.govnih.gov This designation is due to its presence in numerous natural products and its utility in developing compounds that target a wide range of biological entities. nih.govnih.gov The geometric and electronic properties of the keto-amide functionality can influence a molecule's conformation and its ability to form hydrogen bonds, thereby affecting its potency and pharmacokinetic profile. acs.orgnih.gov The study of such hybrid structures is crucial for understanding how these functionalities can be combined to design novel molecules with specific biological activities.

Structure

3D Structure

Properties

IUPAC Name |

3-oxo-N-(2-phenylethyl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-10(14)9-12(15)13-8-7-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBSYBARUVKLDGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)NCCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Oxo N 2 Phenylethyl Butanamide and Analogs

General Synthetic Routes to β-Keto Amides

The formation of the β-keto amide functionality typically involves the creation of an amide bond adjacent to a ketone. Two primary approaches to this are the amidation of a pre-existing β-keto acid or its derivative, and the construction of the butanamide backbone through condensation reactions.

Amidation Reactions involving 2-Phenethylamine

A common and direct method for the synthesis of N-substituted β-keto amides is the reaction of a suitable amine with a β-keto acid derivative. In the context of 3-oxo-N-(2-phenylethyl)butanamide, this involves the acylation of 2-phenethylamine. Diketene (B1670635) is a widely used and efficient reagent for the acetoacetylation of primary and secondary amines. The reaction proceeds via the nucleophilic attack of the amine on the β-lactone ring of diketene, leading to the formation of the corresponding N-substituted acetoacetamide. This method is often preferred due to the commercial availability and reactivity of diketene. wikipedia.org

Condensation Approaches for Butanamide Backbone Formation

Alternatively, the butanamide backbone can be constructed through condensation reactions. One such approach is the Claisen condensation, which involves the reaction of an ester with an enolate. For the synthesis of β-keto amides, this could involve the reaction of an N-substituted acetamide (B32628) enolate with an acylating agent. However, generating enolates from primary or secondary amides can be challenging due to the acidity of the N-H proton.

Another condensation strategy involves the reaction of a pre-formed amide with a suitable three-carbon building block. While less common for the direct synthesis of simple β-keto amides, variations of this approach are employed in more complex syntheses.

Specific Synthesis of this compound

While general methods for β-keto amide synthesis are well-established, specific procedures for this compound are not extensively detailed in readily available literature. However, by adapting general protocols, a reliable synthesis can be devised.

Reported Preparative Methods and Adaptations

A general and effective method for the preparation of N-substituted acetoacetamides involves the direct reaction of an amine with diketene. wikipedia.org This reaction is typically carried out in an inert solvent.

Adapted General Procedure:

To a solution of 2-phenethylamine in a suitable aprotic solvent such as toluene (B28343) or tetrahydrofuran, an equimolar amount of diketene is added dropwise at a controlled temperature, often at or below room temperature. The reaction is typically exothermic and may require cooling to maintain a moderate temperature. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the product can be isolated by removal of the solvent under reduced pressure, followed by purification, if necessary, by recrystallization or chromatography.

Optimization of Reaction Conditions and Yields

The efficiency of the reaction between 2-phenethylamine and diketene can be influenced by several factors. The choice of solvent can affect the solubility of the reactants and the reaction rate. While the reaction can proceed without a catalyst, the use of a mild base or a Lewis acid catalyst could potentially enhance the reaction rate, though care must be taken to avoid side reactions. Temperature control is crucial to prevent the polymerization of diketene and other side reactions. The stoichiometry of the reactants should be carefully controlled, as an excess of either reactant can complicate the purification process.

| Parameter | Condition | Expected Outcome |

| Solvent | Aprotic (e.g., Toluene, THF, Diethyl ether) | Good solubility of reactants, minimal side reactions. |

| Temperature | 0 °C to Room Temperature | Controlled reaction rate, minimizes by-product formation. |

| Catalyst | None or mild base/Lewis acid | Potential for increased reaction rate. |

| Stoichiometry | Equimolar | Maximizes conversion and simplifies purification. |

Derivatization Strategies of the this compound Scaffold

The this compound molecule possesses several reactive sites, making it a versatile scaffold for further chemical modifications. The active methylene (B1212753) group (the CH₂ group between the two carbonyls) is particularly susceptible to a variety of reactions.

One notable transformation is the oxidative cleavage of the carbon-carbon bond between the C2 and C3 positions. For instance, 3-oxo-N-phenylbutanamide has been shown to undergo oxidation with (diacetoxyiodo)benzene (B116549) (DIB) in the presence of a Lewis acid to yield 2,2-dihalo-N-phenylacetamides. beilstein-journals.org This suggests that this compound could be a precursor to novel dihalogenated acetamides.

Furthermore, the active methylene group can be a site for alkylation, arylation, and other carbon-carbon bond-forming reactions. The ketone and amide functionalities also offer avenues for derivatization, such as reduction, conversion to other functional groups, or participation in condensation reactions. For example, β-keto amides can serve as precursors for the synthesis of various heterocyclic compounds.

| Reaction Type | Reagents and Conditions | Potential Product |

| Halogenation/Oxidative Cleavage | (Diacetoxyiodo)benzene, Lewis Acid | 2,2-Dihalo-N-(2-phenylethyl)acetamide |

| Alkylation | Alkyl halide, Base | 2-Alkyl-3-oxo-N-(2-phenylethyl)butanamide |

| Condensation | Aldehyde/Ketone, Base/Acid | α,β-Unsaturated β-keto amide derivative |

| Reduction | Reducing agent (e.g., NaBH₄) | 3-Hydroxy-N-(2-phenylethyl)butanamide |

Modifications at the Phenylethyl Amide Moiety

Modifications to the phenylethyl amide portion of the molecule are a key strategy for creating diverse analogs. These changes can influence the compound's physical and chemical properties. Research has shown that various substituted phenylethylamines can be used as starting materials to introduce different functional groups onto the phenyl ring. For example, the synthesis of N-hydroxy-N-methyl 4-(2,3-bis-(4-methoxyphenyl)-thiophen-5-yl)butanamide, a butanamide derivative, highlights the potential for complex substitutions on the amide portion. nih.gov

| Starting Material | Reagents | Product |

| Substituted Phenylethylamine | Diketene or Acetoacetic Acid Ester | Substituted this compound Analog |

| 2-Phenylethylamine | Methyl Acetoacetate | This compound |

This table illustrates a general synthetic approach for modifying the phenylethyl amide moiety.

Transformations of the Butanamide Ketone Functionality

The ketone group in the butanamide structure is a versatile site for various chemical transformations. libretexts.orgmasterorganicchemistry.com These reactions allow for the introduction of new functional groups, leading to a wide range of analogs.

Common transformations include:

Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). msu.edu This converts the 3-oxo group to a 3-hydroxy group.

Reductive Amination: The ketone can react with ammonia (B1221849) or primary amines in the presence of a reducing agent to form an amine.

Wittig Reaction: This reaction converts the ketone into an alkene, allowing for the introduction of a carbon-carbon double bond. youtube.com

Formation of Imines and Related Compounds: Reaction with primary amines can yield imines, also known as Schiff bases. msu.edulibretexts.org

| Reaction Type | Reagents | Functional Group Transformation |

| Reduction | NaBH4, LiAlH4 | Ketone to Secondary Alcohol |

| Reductive Amination | NH3/H2, NaBH(OAc)3 | Ketone to Amine |

| Wittig Reaction | Ylide (e.g., Ph3P=CH2) | Ketone to Alkene |

| Imine Formation | Primary Amine (R-NH2) | Ketone to Imine (C=N-R) |

This interactive table summarizes key transformations of the butanamide ketone functionality.

Introduction of Halogen Substituents

Halogen atoms can be introduced into the this compound structure, typically at the alpha-position to the ketone (C2) or on the phenyl ring. khanacademy.org

α-Halogenation: The carbon atom adjacent to the ketone can be halogenated under acidic or basic conditions. youtube.com For instance, treatment with bromine (Br2) in the presence of an acid can lead to the formation of an α-bromo ketone. masterorganicchemistry.com The reaction proceeds through an enol or enolate intermediate. masterorganicchemistry.com Research has also demonstrated a method for the direct preparation of 2,2-dihalo-N-phenylacetamides from 3-oxo-butanamides using (diacetoxyiodo)benzene (DIB) and a Lewis acid as the halogen source. beilstein-journals.org

Aromatic Halogenation: Halogens can also be introduced onto the phenyl ring through electrophilic aromatic substitution reactions, though this typically requires modification of the starting phenylethylamine.

Enzymatic halogenation presents another avenue for introducing halogens with high selectivity. nih.gov Halogenase enzymes can catalyze the addition of chlorine, bromine, or iodine to organic molecules. nih.gov

| Halogenation Method | Reagents | Position of Halogenation |

| α-Halogenation (Acidic) | Br2, H+ | C2 of the butanamide chain |

| α-Dihalogenation | DIB, Lewis Acid | C2 of the butanamide chain |

| Aromatic Halogenation | X2, Lewis Acid (on phenylethylamine) | Phenyl ring |

| Enzymatic Halogenation | Halogenase, Halide, Oxidant | Varies depending on enzyme |

This table outlines methods for introducing halogen substituents.

Purification and Isolation Techniques for Butanamide Derivatives

The purification and isolation of butanamide derivatives are critical steps to obtain high-purity compounds for further study. The choice of technique depends on the physical and chemical properties of the specific derivative.

Recrystallization: This is a common and effective method for purifying solid butanamide derivatives. researchgate.net The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, leading to the formation of crystals with higher purity. researchgate.net Solvents like ethanol, acetone, acetonitrile (B52724), and 1,4-dioxane (B91453) have been found to be effective for the recrystallization of amides. researchgate.net

Column Chromatography: This technique is widely used to separate compounds based on their polarity. youtube.com For butanamide derivatives, both normal-phase (typically with a silica (B1680970) gel stationary phase) and reversed-phase chromatography can be employed. youtube.combiotage.com In normal-phase chromatography, a non-polar solvent is used as the mobile phase, while in reversed-phase, a polar solvent system is used with a non-polar stationary phase. youtube.combiotage.com

Preparative High-Performance Liquid Chromatography (HPLC): For difficult separations or to obtain very high purity samples, preparative HPLC is a powerful tool. youtube.com It operates on the same principles as analytical HPLC but on a larger scale. Two-dimensional liquid chromatography, which might couple normal-phase and reversed-phase separations, can also be used for complex mixtures. rsc.org

Preparative Thin-Layer Chromatography (TLC): For small-scale purifications, preparative TLC can be a viable option. researchgate.net

| Purification Technique | Principle of Separation | Best Suited For |

| Recrystallization | Differential solubility | Crystalline solids |

| Column Chromatography | Polarity | Solids and liquids, scalable |

| Preparative HPLC | Polarity, affinity | Difficult separations, high purity |

| Preparative TLC | Polarity | Small-scale purifications |

This interactive table summarizes common purification techniques for butanamide derivatives.

Spectroscopic and Analytical Characterization of 3 Oxo N 2 Phenylethyl Butanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Proton NMR (¹H NMR) Analyses

The ¹H NMR spectrum of 3-oxo-N-(2-phenylethyl)butanamide is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. The phenylethyl group would show signals for the aromatic protons, typically in the range of 7.2-7.4 ppm, appearing as a multiplet. The two methylene (B1212753) groups of the ethyl fragment would present as two distinct triplets. The methylene group adjacent to the phenyl ring (-CH₂-Ph) would likely resonate around 2.8 ppm, while the methylene group attached to the amide nitrogen (-NH-CH₂-) would be expected at a slightly downfield position, around 3.5 ppm, due to the deshielding effect of the nitrogen atom. The protons of the butanamide moiety would also give characteristic signals. The methyl group protons (-CH₃) would appear as a singlet at approximately 2.2 ppm. The methylene protons adjacent to the two carbonyl groups (-CO-CH₂-CO-) would also produce a singlet, expected to be in the region of 3.4 ppm. The amide proton (-NH-) would likely be observed as a broad singlet, with its chemical shift being concentration and solvent dependent.

Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.3 (m) | Multiplet | 5H | Ar-H |

| ~6.5 (br s) | Broad Singlet | 1H | N-H |

| ~3.5 (t) | Triplet | 2H | -NH-CH ₂- |

| ~3.4 (s) | Singlet | 2H | -CO-CH ₂-CO- |

| ~2.8 (t) | Triplet | 2H | -CH ₂-Ph |

| ~2.2 (s) | Singlet | 3H | -CO-CH ₃ |

Carbon-13 NMR (¹³C NMR) Analyses

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals are predicted for each unique carbon atom. The two carbonyl carbons of the butanamide group are expected to resonate at the most downfield positions, typically above 160 ppm, with the ketone carbonyl appearing around 206 ppm and the amide carbonyl around 167 ppm. The aromatic carbons of the phenyl ring would show a set of signals between 126 and 139 ppm. The methylene carbons of the ethyl group are predicted to appear at approximately 41 ppm for the carbon adjacent to the nitrogen and 35 ppm for the carbon attached to the phenyl ring. The methylene carbon of the butanamide chain is expected around 50 ppm, and the terminal methyl carbon would be the most shielded, appearing at approximately 30 ppm.

Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~206 | C =O (ketone) |

| ~167 | C =O (amide) |

| ~139 | Ar-C (quaternary) |

| ~129 | Ar-C H |

| ~128 | Ar-C H |

| ~126 | Ar-C H |

| ~50 | -CO-C H₂-CO- |

| ~41 | -NH-C H₂- |

| ~35 | -C H₂-Ph |

| ~30 | -CO-C H₃ |

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of the compound. For this compound (C₁₂H₁₅NO₂), the exact mass of the molecular ion [M]⁺ would be calculated and compared with the experimentally measured value to confirm the elemental composition with a high degree of confidence.

Electron Ionization Mass Spectrometry (EI-MS)

In electron ionization mass spectrometry, the molecule is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting fragmentation pattern is a characteristic fingerprint of the molecule. While specific EI-MS data for this compound is not available, data for the related compound 3-oxo-N-phenylbutanamide can provide insights into the expected fragmentation pathways. nist.gov Common fragmentation patterns for amides include cleavage of the C-C bond adjacent to the carbonyl group and McLafferty rearrangement. libretexts.org For this compound, prominent fragments would likely arise from the cleavage of the amide bond, the loss of the acetyl group, and fragmentation of the phenylethyl side chain. The molecular ion peak [M]⁺ at m/z 205 would be expected, although its intensity may vary.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of different bonds. The IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups.

A strong absorption band corresponding to the N-H stretching vibration of the secondary amide would be expected around 3300 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic portions of the molecule would appear just above and below 3000 cm⁻¹, respectively. The most prominent features would be the two carbonyl stretching vibrations. The ketone C=O stretch is anticipated to appear around 1720 cm⁻¹, while the amide C=O stretch (Amide I band) would be observed at a lower wavenumber, typically in the range of 1650-1680 cm⁻¹. The N-H bending vibration (Amide II band) would likely be present around 1550 cm⁻¹. The C-N stretching vibration of the amide would also be observable. For comparison, the IR spectrum of the related compound 3-oxo-N-phenylbutanamide shows characteristic absorptions that support these expected ranges. nist.gov

Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| ~3300 | N-H Stretch (Amide) |

| >3000 | C-H Stretch (Aromatic) |

| <3000 | C-H Stretch (Aliphatic) |

| ~1720 | C=O Stretch (Ketone) |

| ~1660 | C=O Stretch (Amide I) |

| ~1550 | N-H Bend (Amide II) |

Chromatographic Methods for Purity Assessment

Chromatographic methods are essential for determining the purity of this compound. These techniques can effectively separate the target compound from starting materials, by-products, and other impurities that may be present after synthesis. The choice of the chromatographic method and its specific conditions are critical for achieving accurate and reliable purity assessment.

Thin Layer Chromatography (TLC) is a widely used, simple, and rapid analytical technique for assessing the purity of a compound and monitoring the progress of a chemical reaction. scbt.com While specific experimental data for the TLC analysis of this compound is not extensively documented in publicly available literature, general principles of chromatography allow for the development of a suitable method.

For a compound with the structural features of this compound, which include a polar amide group and a nonpolar phenyl group, a normal-phase TLC system is appropriate. This typically involves a polar stationary phase, such as silica (B1680970) gel, and a mobile phase of intermediate polarity. The selection of the mobile phase is crucial for achieving good separation. A mixture of a nonpolar solvent like hexane (B92381) or heptane (B126788) and a more polar solvent such as ethyl acetate (B1210297) is commonly employed. scribd.com The ratio of these solvents is adjusted to obtain a retention factor (R_f) value that allows for clear separation of the desired compound from any impurities. The R_f value is a measure of the distance traveled by the compound relative to the solvent front. fda.gov

Visualization of the spots on the TLC plate can be achieved by exposing the plate to ultraviolet (UV) light, as the phenyl group in this compound is expected to be UV-active. scbt.com Alternatively, staining with a developing agent, such as an iodine chamber, can be used to visualize the separated components. scribd.com

A hypothetical TLC system for the purity assessment of this compound is presented in the table below. It is important to note that these conditions are based on general chemical principles and would require experimental optimization for reliable results.

| Parameter | Description |

| Stationary Phase | Silica gel 60 F₂₅₄ coated on an inert support (e.g., aluminum or glass) |

| Mobile Phase | A mixture of hexane and ethyl acetate. The ratio would be optimized to achieve an R_f value between 0.3 and 0.7 for the main spot. |

| Sample Preparation | The compound is dissolved in a suitable volatile solvent, such as dichloromethane (B109758) or ethyl acetate, before being spotted on the TLC plate. |

| Detection | Visualization under UV light at 254 nm. Alternatively, staining in an iodine vapor chamber. |

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is highly effective for the purity assessment and structural confirmation of organic compounds.

For this compound, a reverse-phase high-performance liquid chromatography (HPLC) method coupled with a mass spectrometer is a suitable approach for purity determination. In reverse-phase HPLC, a nonpolar stationary phase, such as a C18-bonded silica column, is used with a polar mobile phase. sielc.com A common mobile phase for a compound of this nature would consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.com A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of all components in a sample.

To ensure compatibility with mass spectrometry, a volatile buffer or acid, such as formic acid or ammonium (B1175870) formate, is typically added to the mobile phase. sielc.com This helps to control the pH and improve the ionization of the analyte in the mass spectrometer's ion source.

The mass spectrometer provides information about the molecular weight of the compound and can be used to identify impurities by their mass-to-charge ratio (m/z). In positive ion mode electrospray ionization (ESI), this compound would be expected to be detected as the protonated molecule [M+H]⁺.

| Parameter | Description |

| LC System | High-Performance Liquid Chromatography (HPLC) |

| Column | Reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | A linear gradient starting with a low percentage of mobile phase B, increasing to a high percentage over a set time to elute all components. |

| Flow Rate | Typically in the range of 0.5 - 1.0 mL/min. |

| Injection Volume | 5 - 20 µL |

| MS Detector | Mass spectrometer with an electrospray ionization (ESI) source |

| Ionization Mode | Positive ion mode to detect [M+H]⁺ |

| Mass Range | A scan range appropriate to detect the molecular ion of the target compound and potential impurities. |

Chemical Reactivity and Transformation Studies of 3 Oxo N 2 Phenylethyl Butanamide

Enol-Keto Tautomerism Investigations

Like other β-dicarbonyl compounds, 3-oxo-N-(2-phenylethyl)butanamide exists as an equilibrium mixture of its keto and enol tautomers. rsc.org This phenomenon, known as keto-enol tautomerism, involves the migration of a proton and the shifting of a double bond. rsc.org The equilibrium position is influenced by several factors, including the solvent, temperature, and the electronic and steric effects of the substituents. nih.gov

The keto form is generally favored in polar, protic solvents, whereas the enol form can be stabilized by intramolecular hydrogen bonding in nonpolar solvents. asu.edu Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are instrumental in studying this equilibrium. nih.govasu.eduresearchgate.net The enol form of β-ketoamides can exist as either the E- or Z-isomer, with the Z-isomer often being more stable due to the formation of a six-membered intramolecular hydrogen-bonded ring. nih.gov

Table 1: Tautomeric Forms of this compound

| Tautomer | Structure | Key Features |

| Keto |  | Contains a ketone and an amide functional group. |

| Enol (Z-isomer) |  | Features an enol and an amide, stabilized by an intramolecular hydrogen bond. |

| Enol (E-isomer) |  | Less stable enol form due to the absence of intramolecular hydrogen bonding. |

Reactions Involving the β-Keto Amide System

The β-keto amide moiety in this compound is a versatile platform for various chemical reactions. The methylene (B1212753) protons flanked by two carbonyl groups are acidic and can be removed by a suitable base to form a nucleophilic enolate. youtube.com

This enolate can then participate in a range of reactions, including:

Alkylation: Reaction with alkyl halides to introduce an alkyl group at the α-position.

Acylation: Reaction with acyl chlorides or anhydrides to introduce an acyl group at the α-position.

Condensation Reactions: Aldol-type condensations with aldehydes or ketones.

The choice of base is crucial for generating the enolate. youtube.com Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often employed to ensure complete deprotonation without competing nucleophilic attack at the carbonyl carbons. youtube.comtandfonline.com

Table 2: Representative Reactions of the β-Keto Amide System

| Reaction Type | Reagents | Product Type |

| Alkylation | 1. Base (e.g., LDA) 2. Alkyl halide (R-X) | α-Alkyl-β-keto amide |

| Acylation | 1. Base (e.g., NaH) 2. Acyl chloride (R-COCl) | α-Acyl-β-keto amide |

| Aldol Condensation | 1. Base (e.g., NaOH) 2. Aldehyde (R-CHO) | α,β-Unsaturated β-keto amide |

Oxidative Processes and C-C Bond Cleavage

The carbon-carbon bond between the two carbonyl groups in β-keto amides can be susceptible to oxidative cleavage under specific conditions. A notable example is the reaction with hypervalent iodine reagents like (diacetoxyiodo)benzene (B116549) (PIDA). wikipedia.org Studies on analogous 3-oxo-butanamides have shown that in the presence of a Lewis acid and a halogen source, PIDA can effect an oxidative cleavage of the C-C bond to yield dihaloacetamides.

This transformation is believed to proceed through the initial halogenation of the α-position, followed by a rearrangement and cleavage of the carbon-carbon bond. acs.org This reaction provides a novel synthetic route to functionalized acetamides from readily available β-keto amides.

Cyclocondensation Reactions with Diazo Compounds

The reactivity of the β-keto amide system extends to cyclocondensation reactions with diazo compounds. These reactions can lead to the formation of various heterocyclic structures. For instance, the reaction of β-keto amides with diazo compounds can be catalyzed by transition metals like copper or rhodium to generate carbenoid intermediates. researchgate.net These intermediates can then undergo a variety of transformations, including cyclization reactions.

Depending on the reaction conditions and the nature of the diazo compound, different heterocyclic products can be obtained. For example, reactions with α-diazo-β-keto sulfonamides in the presence of a copper catalyst have been shown to yield a range of products, including alkyne sulfonamides and enamines. researchgate.net While specific studies on this compound are not extensively documented, the general reactivity patterns of β-keto amides suggest its potential as a precursor for the synthesis of diverse heterocyclic systems. chim.ituzh.ch

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Substituents on Amide Linkage on Biological Recognition

The amide bond is a cornerstone of the 3-oxo-N-(2-phenylethyl)butanamide structure, and its integrity is crucial for biological activity. nih.gov The planarity and resonance stabilization of the amide linkage contribute significantly to the molecule's three-dimensional structure, which is a key determinant in its interaction with biological macromolecules. nih.gov

Studies involving the replacement of the amide linkage with other functional groups have provided valuable insights. For instance, replacing specific phosphate (B84403) linkages with amide bonds in CRISPR RNAs has been shown to be well-tolerated in certain regions, suggesting that the amide group can act as a suitable bioisostere for the phosphate group in some contexts. nih.gov However, modifications within critical "seed" regions can lead to a decrease in activity, highlighting the sensitivity of molecular recognition to changes in the backbone structure. nih.gov This underscores the importance of the amide linkage's specific orientation and hydrogen bonding capabilities for effective biological engagement.

| Modification | Impact on Biological Recognition |

| Amide Bond Replacement | Can be tolerated in non-critical regions of macromolecules. nih.gov |

| Modification in "Seed" Regions | Often leads to a decrease in biological activity. nih.gov |

Influence of Phenylethyl Modifications on Scaffold Interactions

Modifications to the phenylethyl moiety of this compound have a profound effect on the compound's interaction with its biological targets. The aromatic ring and the ethyl linker are key areas for SAR exploration.

Systematic studies on related scaffolds have demonstrated that substitutions on the phenyl ring can significantly modulate biological activity. For example, in a series of benzothiazole-phenyl analogs, various substituents on a phenyl ring were shown to influence the inhibitory activity against enzymes like soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH). escholarship.org The electronic properties and steric bulk of these substituents can alter the binding affinity and selectivity of the molecule. escholarship.org

Furthermore, the length and flexibility of the linker connecting the phenyl ring to the core structure are critical. In a study of N-3 substituted phenoxypropyl piperidine (B6355638) benzimidazol-2-one (B1210169) analogues, the optimization of this linker was a key factor in developing potent agonists for the NOP receptor. nih.gov Similarly, the substitution pattern on the phenyl ring of 3-phenyl- and 3-phenethyl-5-methyl-5-ethyl-4-oxo-3,4,5,6-tetrahydrobenzo[h]quinazolines was found to influence their monoamine oxidase (MAO) inhibitory activity. exlibrisgroup.com

| Modification Site | Substituent/Change | Observed Effect on Biological Interaction |

| Phenyl Ring | Introduction of various functional groups | Modulates binding affinity and selectivity for enzymes. escholarship.org |

| Ethyl Linker | Alteration of length and flexibility | Influences potency and receptor agonism. nih.gov |

| Phenyl Ring | Varied substitution patterns | Affects inhibitory activity against enzymes like MAO. exlibrisgroup.com |

Role of the 3-oxo Group in Molecular Recognition and Reactivity

The 3-oxo group is a critical functional feature of the this compound scaffold, playing a significant role in both molecular recognition and chemical reactivity. Its hydrogen bond accepting capability is a key factor in the formation of stable interactions within biological binding pockets.

The reactivity of the 3-oxo group also opens avenues for chemical transformations. For instance, 3-oxo-N-phenylbutanamides can undergo oxidative cleavage of a carbon-carbon bond in the presence of (diacetoxyiodo)benzene (B116549) (DIB) and a Lewis acid, leading to the formation of 2,2-dihalo-N-phenylacetamides. beilstein-journals.org This reactivity highlights the potential of the 3-oxo group to participate in metabolic pathways or to be targeted for the design of covalent inhibitors.

In the context of CRISPR-Cas9 systems, modifications to the phosphate backbone, which can be mimicked by amide linkages, have been shown to be sensitive, particularly in the "seed region". nih.gov This suggests that the precise positioning of hydrogen bond acceptors, like the oxygen of the 3-oxo group, is crucial for maintaining the necessary interactions for biological function.

| Aspect | Role of the 3-oxo Group |

| Molecular Recognition | Acts as a hydrogen bond acceptor, crucial for binding. |

| Chemical Reactivity | Participates in oxidative cleavage reactions. beilstein-journals.org |

| Biological Function | Precise positioning is vital for maintaining activity, as seen in analogous systems. nih.gov |

Conformational Analysis and its Relevance to Biological Engagement

The three-dimensional conformation of this compound is a determining factor in its ability to engage with biological targets. The molecule's flexibility, primarily due to rotation around single bonds, allows it to adopt various conformations, some of which are more biologically active than others.

Conformational analysis of related N-substituted amides has revealed the existence of multiple stable conformers, such as cis and gauche forms. nih.gov The relative populations of these conformers can be influenced by the solvent environment, indicating that the biological milieu can play a role in selecting for a specific bioactive conformation. nih.gov

| Analytical Technique | Key Findings | Relevance to Biological Engagement |

| IR and Computational Analysis | Existence of stable cis and gauche conformers influenced by solvent. nih.gov | The biological environment can favor a specific, active conformation. |

| X-ray Crystallography | Conformational polymorphism due to phenyl ring rotation. nih.gov | Demonstrates the inherent flexibility of the N-phenylethylamide scaffold. |

| NOESY Spectroscopy | Elucidation of through-space intramolecular interactions. mdpi.com | Provides a detailed understanding of the molecule's three-dimensional shape, which is critical for receptor binding. |

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. wikipedia.orgpnnl.gov For 3-oxo-N-(2-phenylethyl)butanamide, methods like Density Functional Theory (DFT) would be employed to obtain a detailed picture of its electronic landscape. acs.org

Such calculations would typically begin with geometry optimization to find the most stable three-dimensional arrangement of the atoms. From this optimized structure, a wealth of information can be derived. Key parameters that would be investigated include the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's reactivity. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of chemical stability; a larger gap generally implies lower reactivity. mdpi.com For this compound, these calculations would pinpoint the regions of the molecule most likely to participate in chemical reactions.

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution. beilstein-journals.org In this map, areas of negative potential (typically colored red) indicate electron-rich regions that are susceptible to electrophilic attack, while positive potential areas (blue) are electron-poor and prone to nucleophilic attack. For this compound, the MEP would highlight the electronegative oxygen atoms of the keto and amide groups as regions of negative potential, and the amide proton as a site of positive potential.

Table 1: Hypothetical Quantum Chemical Properties of this compound

| Property | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 5.3 eV | Reflects chemical reactivity and stability. |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |

Molecular Docking Studies for Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. youtube.com This method is extensively used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. jbcpm.comresearchgate.net

The process involves placing the 3D structure of the ligand into the binding site of a receptor and evaluating the interaction energy for different conformations and orientations. The results are ranked based on a scoring function, which estimates the binding affinity. A lower binding energy generally indicates a more stable protein-ligand complex. nih.gov

For this compound, molecular docking studies would be instrumental in identifying potential biological targets. The molecule's structure, featuring a phenyl ring, a flexible ethyl linker, and a β-keto amide group, allows for a variety of interactions, including hydrogen bonds (via the amide N-H and carbonyl oxygens), hydrophobic interactions (via the phenyl ring), and potential coordination with metal ions in an enzyme's active site. nih.gov

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target

| Parameter | Illustrative Finding | Implication |

| Binding Energy | -8.2 kcal/mol | Suggests a potentially stable interaction with the target. |

| Key Interactions | Hydrogen bond with ASP 145, Hydrophobic interaction with PHE 80 | Identifies specific amino acid residues crucial for binding. |

| Predicted Ki | 2.5 µM | Provides a theoretical measure of inhibitory potency. |

This table contains illustrative data to demonstrate the type of information obtained from a molecular docking study. The target and results are hypothetical.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. These models are built on the principle that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure.

To develop a QSAR model for a class of compounds including this compound, one would first need a dataset of structurally related molecules with experimentally determined biological activities. A wide range of molecular descriptors would then be calculated for each compound. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological (e.g., connectivity indices).

Statistical methods, such as multiple linear regression or partial least squares, are then used to build a model that correlates a selection of these descriptors with the observed activity. A robust QSAR model can then be used to predict the activity of new, untested compounds, thereby guiding the synthesis of more potent analogs. For β-keto amides, QSAR studies could help in optimizing their properties for a specific biological target.

Conformational Landscape Exploration

The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy conformations of a molecule and the energy barriers between them.

Due to the presence of several rotatable single bonds in the N-(2-phenylethyl) and butanamide portions of the molecule, this compound can adopt a multitude of conformations. biosynth.com Computational methods, such as systematic or stochastic conformational searches, can be used to explore this conformational space. The energies of the resulting conformers are then typically calculated using molecular mechanics or quantum chemical methods to identify the most stable structures. sigmaaldrich.com

Understanding the conformational preferences of this compound is crucial. For instance, the relative orientation of the phenyl ring and the keto-amide group can significantly influence its ability to fit into a receptor's binding site. The presence of intramolecular hydrogen bonds, which can stabilize certain conformations, would also be a key aspect of this analysis. The results of a conformational search can provide insights into the bioactive conformation of the molecule, which is the specific shape it adopts when interacting with a biological target.

Applications in Chemical Biology and Drug Discovery Research Mechanism Oriented

Investigation of G-Quadruplex Binding Ligand Design

G-quadruplexes are non-canonical secondary structures of nucleic acids that are involved in crucial cellular processes such as telomere maintenance and gene regulation, making them attractive targets for drug design. nih.gov While direct studies on 3-oxo-N-(2-phenylethyl)butanamide as a G-quadruplex binding ligand are not extensively documented, its core structure is relevant to the synthesis of compounds that do interact with these structures. For instance, quinoxaline (B1680401) derivatives, which can be synthesized from β-keto amides, have been investigated as selective DNA triple- and quadruple-helix intercalating ligands. nih.gov The design of G-quadruplex ligands often involves a planar aromatic core for stacking interactions with the G-quartets and side chains to enhance binding affinity and selectivity. The phenylethyl group of this compound could serve as a precursor to such side chains, while the butanamide portion could be chemically modified to form various heterocyclic systems capable of G-quadruplex recognition.

Exploration as a Scaffold for Modulating Biological Pathways

The modulation of biological pathways is a cornerstone of modern drug discovery. The this compound scaffold is a versatile starting point for creating molecules that can interfere with these pathways. For example, derivatives of this scaffold, such as certain quinoxaline-containing compounds, have been shown to impact pathways related to cell proliferation and survival. nih.gov The ability to modify both the phenylethyl and the butanamide moieties allows for the systematic exploration of structure-activity relationships, which is crucial for optimizing the potency and selectivity of pathway modulators. Research in this area often involves high-throughput screening of compound libraries to identify hits that can then be chemically elaborated using scaffolds like this compound.

Design of Analogs for Enzyme Inhibition Mechanisms

Enzyme inhibition is a major mechanism of action for a wide range of therapeutic agents. The β-keto-amide functional group present in this compound is a known pharmacophore that can interact with the active sites of various enzymes, particularly proteases and hydrolases. While specific enzyme inhibition studies centered on this compound are not prominent in the available literature, the broader class of butanamide derivatives has been explored for this purpose. For example, butanamide structures can be incorporated into larger molecules designed to target specific enzyme families. The design process often involves computational modeling to predict binding interactions, followed by the synthesis and biological evaluation of analogs derived from versatile starting materials like this compound.

Development of Chemical Probes for Proteomics Research

Chemical probes are essential tools in proteomics for the identification and functional characterization of proteins in complex biological systems. nih.gov this compound is commercially available as a biochemical for proteomics research. scbt.com The reactivity of the β-keto group can be exploited for the development of activity-based probes that covalently label the active sites of specific enzymes. Furthermore, the phenylethyl group can be modified to incorporate reporter tags, such as biotin (B1667282) or fluorescent dyes, which are necessary for the detection and enrichment of protein targets. The development of such probes from the this compound scaffold would enable the exploration of enzyme function and the identification of new drug targets.

Scaffold Utility in the Synthesis of Quinoxaline and Benzoxazole (B165842) Derivatives

The this compound scaffold is chemically poised for the synthesis of various heterocyclic compounds, including quinoxaline and benzoxazole derivatives, which are known to possess a wide range of biological activities. sapub.orgnih.govnih.gov

Quinoxaline Derivatives: Quinoxalines are typically synthesized through the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. The β-keto-amide structure of this compound can be a precursor to the required dicarbonyl functionality, enabling the synthesis of substituted quinoxalines. These derivatives have shown potential as anticancer, antimicrobial, and antiviral agents. sapub.orgmdpi.com

Benzoxazole Derivatives: The synthesis of benzoxazoles often involves the reaction of an o-aminophenol with a carboxylic acid derivative or an aldehyde. nih.govorganic-chemistry.orgkuleuven.be The butanamide portion of this compound can be chemically transformed into a reactive intermediate suitable for cyclization with an o-aminophenol to form the benzoxazole ring system. Benzoxazole-containing molecules have demonstrated promising antibacterial, antifungal, and anticancer properties. nih.gov

The utility of this compound as a scaffold in these syntheses is summarized in the table below:

| Heterocyclic System | Key Synthetic Precursor from Scaffold | Potential Biological Activities of Derivatives |

| Quinoxaline | 1,2-Dicarbonyl Moiety | Anticancer, Antimicrobial, Antiviral sapub.orgmdpi.com |

| Benzoxazole | Reactive Carboxylic Acid Derivative | Antibacterial, Antifungal, Anticancer nih.gov |

Contribution to Phenylethyl Amide Research in Medicinal Chemistry

The phenylethyl amide moiety is a common structural motif in many biologically active compounds and approved drugs. This is due to its favorable physicochemical properties, including its ability to participate in hydrogen bonding and hydrophobic interactions with biological targets. The this compound structure contributes to this area of research by providing a readily available building block for the synthesis of new phenylethyl amide derivatives. The presence of the ketone function allows for a wide range of chemical modifications, enabling the exploration of diverse chemical space in the quest for new therapeutic agents. The phenylethyl group itself can be substituted to fine-tune the pharmacological properties of the resulting molecules.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes

Current synthetic strategies for β-keto amides provide a solid foundation for the preparation of 3-oxo-N-(2-phenylethyl)butanamide. However, the development of novel, more efficient, and sustainable synthetic routes remains a critical area of future research. Existing methods often rely on the condensation of β-keto esters or the reaction of diketene (B1670635) with amines. researchgate.netresearchgate.net

Future research should focus on exploring alternative synthetic pathways. One promising avenue is the development of catalytic methods that avoid the use of stoichiometric reagents, thereby improving atom economy and reducing waste. For instance, palladium-catalyzed reactions have been shown to be effective in the synthesis of N-substituted acetoacetamides. researchgate.net Another area of interest is the use of flow chemistry, which can offer improved control over reaction parameters and facilitate safer, more scalable production.

Furthermore, enzymatic synthesis presents a green and highly selective alternative. The reverse reaction of N-substituted formamide (B127407) deformylase has been shown to synthesize N-benzyl carboxamides, suggesting that enzymatic routes could be developed for the synthesis of this compound and its derivatives. nih.gov A review of synthetic routes to β-keto amides highlights various starting materials, including β-keto acids, Meldrum's acid and its derivatives, diketene, and enamines, all of which could be explored for the optimized synthesis of the target compound. researchgate.net

Advanced Mechanistic Investigations of Chemical Transformations

A thorough understanding of the reaction mechanisms governing the transformations of this compound is essential for controlling its reactivity and designing new synthetic applications. While mechanistic studies on the formation of β-keto amides from acyl Meldrum's acids suggest the involvement of α-oxoketene species, the specific mechanistic details for the synthesis and subsequent reactions of this compound are yet to be elucidated. researchgate.net

Future research should employ a combination of experimental and computational techniques to probe reaction intermediates and transition states. For example, kinetic studies using in-situ monitoring techniques like IR spectroscopy can provide real-time information on reaction progress. researchgate.net Isotope labeling studies can help to trace the path of atoms throughout a reaction, providing valuable insights into bond-forming and bond-breaking steps.

One particularly interesting transformation to investigate is the (diacetoxyiodo)benzene (B116549) (DIB)-mediated oxidative cleavage of the C-C bond in 3-oxo-butanamides, which leads to the formation of 2,2-dihalo-N-phenylacetamides. beilstein-journals.org A detailed mechanistic study of this reaction for this compound could reveal new synthetic possibilities and expand the utility of hypervalent iodine reagents in organic synthesis. beilstein-journals.org

Exploration of Stereoselective Synthesis

The presence of a chiral center, if introduced into the this compound scaffold, could have a profound impact on its biological activity. Therefore, the development of stereoselective synthetic methods is a crucial area for future exploration. The challenge in synthesizing enantioenriched α-substituted 1,3-dicarbonyls lies in their propensity to undergo racemization through keto-enol tautomerization. researchgate.net

Future research should focus on asymmetric catalytic methods to control the stereochemistry during the synthesis. Chiral sulfinimine-mediated researchgate.netresearchgate.net-sigmatropic sulfonium (B1226848) rearrangements have been successfully used to access enantioenriched β-ketoamides with good chirality transfer. researchgate.net Additionally, enantioselective cyclization of Pd-enolates and isocyanates has been reported for the synthesis of spirocyclic γ-lactams, suggesting the potential for similar strategies to be applied to the synthesis of chiral derivatives of this compound. researchgate.net

Design and Synthesis of New Bioactive Analogs with Modulated Interactions

The this compound scaffold serves as an excellent starting point for the design and synthesis of new bioactive analogs. The broader class of 3-oxobutanamides has been utilized in the synthesis of various heterocyclic compounds exhibiting antimicrobial and antioxidant activities. researchgate.net This suggests that derivatives of this compound could also possess interesting biological properties.

Future research should focus on systematic structural modifications to explore structure-activity relationships (SAR). For instance, the introduction of different substituents on the phenyl ring of the phenylethyl moiety could modulate lipophilicity and electronic properties, potentially influencing biological activity. Studies on N-(phenethyl)phenylethanolamines have shown that structural modifications can lead to selectivity for different adrenoceptor subtypes, highlighting the potential for fine-tuning the biological profile of this compound analogs. nih.gov

Furthermore, the β-keto amide functionality is a versatile precursor for the synthesis of various heterocyclic systems. researchgate.net Exploring the cyclization reactions of this compound with different reagents could lead to the discovery of novel heterocyclic compounds with potential therapeutic applications. The design and synthesis of novel 1,3,4-oxadiazole (B1194373) derivatives as potent neuraminidase inhibitors demonstrates the potential of heterocyclic scaffolds in drug discovery. nih.gov

Integration with High-Throughput Screening Libraries for Target Identification

To efficiently explore the biological potential of this compound and its analogs, their integration into high-throughput screening (HTS) libraries is essential. HTS allows for the rapid screening of large numbers of compounds against a variety of biological targets, accelerating the identification of lead compounds for drug discovery. nih.gov

Future efforts should involve the synthesis of a diverse library of this compound derivatives with variations in the N-substituent and the butanamide backbone. This library could then be screened against a wide range of biological targets, including enzymes, receptors, and whole cells, to identify potential therapeutic applications. The development of cell-based assays using technologies like homogeneous time-resolved fluorescence can facilitate the high-throughput screening of compounds that modulate specific cellular pathways. nih.gov The screening of natural product libraries for mitochondria modulators serves as a successful example of how HTS can be employed to identify novel bioactive compounds. mdpi.com

Q & A

Basic Research Questions

Q. What are the recommended storage conditions and handling protocols for 3-oxo-N-(2-phenylethyl)butanamide to ensure stability and safety in laboratory settings?

- Answer : The compound should be stored at -20°C in a tightly sealed container to maintain stability over ≥4 years . Handling requires standard laboratory gloves (e.g., nitrile) to prevent contamination, though skin irritation is uncommon. Avoid inhalation of dust and ensure proper ventilation. Waste disposal follows standard protocols for non-hazardous solids .

Q. What synthetic routes are commonly employed for the preparation of this compound?

- Answer : Synthesis typically involves condensation of β-keto esters or diketene with aromatic amines. For example, reacting ethyl acetoacetate with 2-phenylethylamine under reflux in ethanol, followed by acid-catalyzed cyclization. Key parameters include temperature control (60–80°C), solvent selection (polar aprotic solvents improve yield), and purification via recrystallization .

Q. What spectroscopic techniques are essential for confirming the identity and purity of this compound?

- Answer :

- IR Spectroscopy : Expect strong absorption bands at ~1715 cm⁻¹ (ketone C=O) and ~1640 cm⁻¹ (amide C=O) .

- ¹H NMR : Characteristic signals include δ 2.15–2.30 ppm (CH₃-CO), δ 3.36 ppm (CO-CH₂-CO), and δ 7.10–7.30 ppm (aromatic protons) .

- HPLC : Reverse-phase chromatography (e.g., C18 column) with UV detection at 210–230 nm ensures purity ≥95% .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR, IR) observed during the characterization of this compound derivatives?

- Answer : Discrepancies often arise from tautomerism (keto-enol equilibrium) or solvent effects. Use deuterated DMSO for NMR to stabilize the keto form. For IR, compare spectra in solid (KBr pellet) vs. solution states. Cross-validate with high-resolution mass spectrometry (HRMS) and X-ray crystallography if crystalline derivatives are available .

Q. What mechanistic insights explain the reactivity of this compound in carbon-carbon bond cleavage reactions under oxidative conditions?

- Answer : Oxidants like (diacetoxyiodo)benzene facilitate C-C bond cleavage at the β-keto position via radical intermediates. The reaction proceeds through a hypervalent iodine intermediate, generating dichloroacetamide derivatives. Mechanistic studies suggest pH-dependent pathways, with acidic conditions favoring electrophilic attack .

Q. What analytical techniques are most effective for quantifying this compound in complex matrices, such as biological samples?

- Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a C18 column and electrospray ionization (ESI) in positive ion mode provides high sensitivity (LOD <1 ng/mL). For forensic samples, solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges improves recovery rates .

Q. How do substituents on the aromatic ring of 3-oxo-N-(arylalkyl)butanamide derivatives influence their biological activity?

- Answer : Electron-donating groups (e.g., -OCH₃) enhance metabolic stability, while halogen substituents (e.g., -Cl) improve lipophilicity and membrane permeability. Structure-activity relationship (SAR) studies on analogs like 3-oxo-N-(p-methylbenzyl)butanamide show that bulky substituents reduce antimycobacterial activity, suggesting steric hindrance at the binding site .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported ecotoxicity data for this compound?

- Answer : Variability in ecotoxicity assessments (e.g., aquatic hazard classification) may stem from differing test organisms (e.g., Daphnia magna vs. Pseudokirchneriella subcapitata). Standardize testing using OECD Guidelines 201 and 202, and consider environmental fate parameters (e.g., biodegradability via OECD 301B) to reconcile data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.